2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a carboxylic acid group at the second position of the thiophene ring and a 2,4-difluorophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the Vilsmeier-Haack reaction, where a formyl group is first introduced and then oxidized to a carboxylic acid.
Attachment of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be attached through a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid derivative of the 2,4-difluorophenyl group with a halogenated thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and efficient catalytic systems for the Suzuki coupling to ensure high yields and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed for reduction reactions.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-difluorophenyl group can enhance its binding affinity and specificity towards certain targets, influencing pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
2-Thiophenecarboxylicacid: Lacks the 2,4-difluorophenyl group, resulting in different chemical and biological properties.
5-Phenyl-2-thiophenecarboxylicacid: Contains a phenyl group instead of a 2,4-difluorophenyl group, affecting its reactivity and applications.
2-Thiophenecarboxylicacid, 5-(4-fluorophenyl)-: Contains a single fluorine atom, which may alter its electronic properties compared to the difluorinated derivative.
Uniqueness: The presence of the 2,4-difluorophenyl group in 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- imparts unique electronic and steric properties, making it distinct from other thiophene derivatives
Properties
IUPAC Name |
5-(2,4-difluorophenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2S/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIRENONUYABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.